molecular formula C19H19FN2O4S B2432208 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-92-4

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2432208
CAS RN: 879928-92-4
M. Wt: 390.43
InChI Key: LNJGXJHRBQPBEJ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochromic and Magnetic Properties

Compounds with similar structures have been synthesized and characterized, demonstrating distinct photochromic behavior and magnetic properties. For instance, bisthienylethenes containing N,O-donor binding sites have shown slow magnetic relaxation and photochromic behavior upon irradiation, changing color from nearly colorless to blue purple. This indicates potential applications in data storage, sensors, and smart materials that respond to external stimuli (Cao et al., 2015).

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions, showing high efficiency and suggesting their potential application as protective agents against corrosion in industrial settings. The strong adsorption of these molecules and their ability to act as mixed types of corrosion inhibitors highlight their importance in materials science and engineering (Prashanth et al., 2021).

Crystal Structures and Hydrogen Bonding

The synthesis and crystal structure analysis of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveal the significance of strong hydrogen bonds in the crystal packing. This kind of analysis is crucial for the development of new materials with tailored properties for applications in pharmaceuticals, electronics, and nanotechnology (Yeong et al., 2018).

Luminescence and Photochromic Properties

Heteroleptic Ir(III) complexes based on related chemical frameworks have been studied for their luminescence and photochromic properties. These findings are relevant for the development of optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors, where the manipulation of light and color change is desirable (Cao et al., 2015).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-2-26-16-9-7-15(8-10-16)22-18-12-27(24,25)11-17(18)21(19(22)23)14-5-3-13(20)4-6-14/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJGXJHRBQPBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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